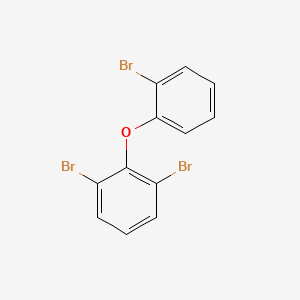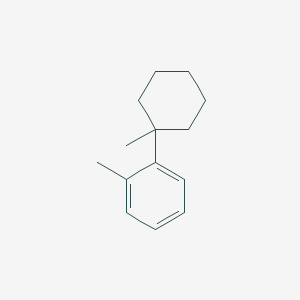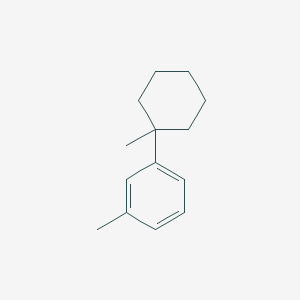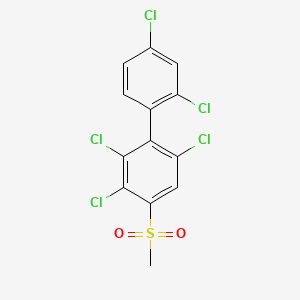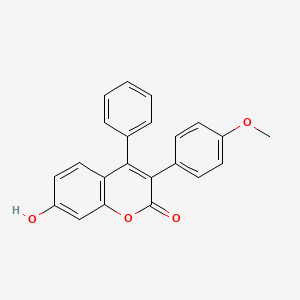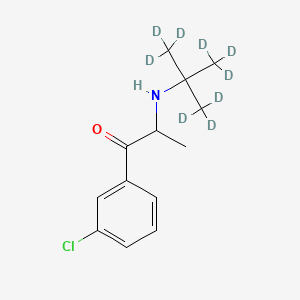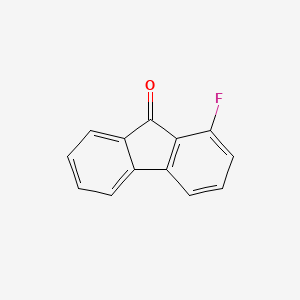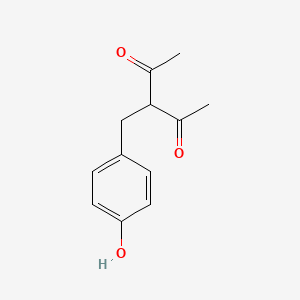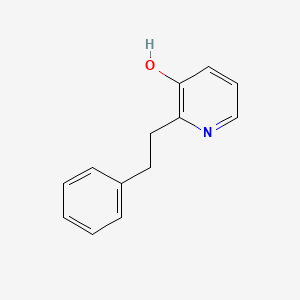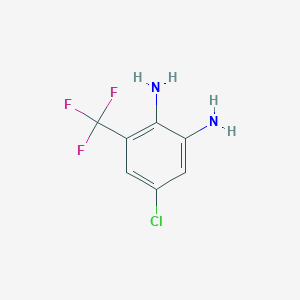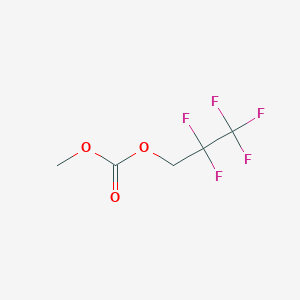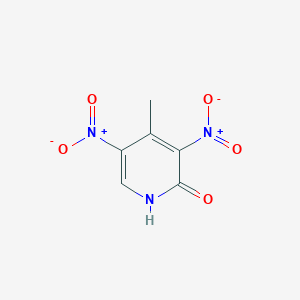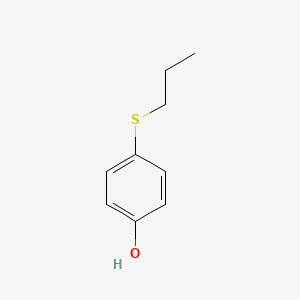
4-(Propylsulfanyl)phenol
描述
4-(Propylsulfanyl)phenol is an organic compound characterized by a phenol group substituted with a propylsulfanyl group at the para position
作用机制
Target of Action
It is known that phenols, in general, are active against a wide range of micro-organisms including some fungi and viruses . They have been used to disinfect skin and to relieve itching .
Mode of Action
Phenols are known to be very reactive towards electrophilic aromatic substitution . This reactivity is due to the presence of the hydroxyl group, which is ortho and para directing and makes the aromatic ring strongly activated .
Biochemical Pathways
They are produced by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve absorption, distribution, metabolism, and excretion (adme) . The bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between transporter proteins, metabolic enzymes, gut microbiota, and host factors .
Result of Action
Phenols are known to undergo electrophilic aromatic substitution reactions, which can result in various products depending on the electrophile .
Action Environment
The action of phenolic compounds can be influenced by various factors such as the source of the phenolic compound, the properties of the phenolic compound, and the gut microbiota .
准备方法
Synthetic Routes and Reaction Conditions
4-(Propylsulfanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol under basic conditions. The reaction typically proceeds as follows:
Starting Material: Halogenated phenol (e.g., 4-chlorophenol)
Reagent: Propylthiol
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide)
Conditions: Elevated temperature (e.g., 80-100°C)
The reaction yields this compound along with the corresponding halide salt as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(Propylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products
Oxidation: 4-(Propylsulfinyl)phenol, 4-(Propylsulfonyl)phenol
Reduction: 4-(Propylsulfanyl)cyclohexanol
Substitution: 4-(Propylsulfanyl)-2-nitrophenol, 4-(Propylsulfanyl)-2-sulfonylphenol
科学研究应用
4-(Propylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
相似化合物的比较
Similar Compounds
- 4-(Methylsulfanyl)phenol
- 4-(Ethylsulfanyl)phenol
- 4-(Butylsulfanyl)phenol
Comparison
4-(Propylsulfanyl)phenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to 4-(Methylsulfanyl)phenol and 4-(Ethylsulfanyl)phenol, it has a longer alkyl chain, which can enhance its hydrophobic interactions and potentially increase its efficacy in certain applications. On the other hand, 4-(Butylsulfanyl)phenol has a longer alkyl chain, which may affect its solubility and reactivity differently.
属性
IUPAC Name |
4-propylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHEQZSUUTOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570738 | |
| Record name | 4-(Propylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-80-1 | |
| Record name | 4-(Propylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



